molecular formula C17H11F3N2O B12729783 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- CAS No. 89069-71-6

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12729783
CAS No.: 89069-71-6
M. Wt: 316.28 g/mol
InChI Key: UTWGIWKDIZEVIX-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrimidinone core substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-3-(3-(trifluoromethyl)phenyl)amine with a suitable carbonyl compound under acidic or basic conditions to form the pyrimidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)pyrrole
  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)quinazolinone
  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)benzimidazole

Uniqueness

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89069-71-6

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

2-phenyl-3-[3-(trifluoromethyl)phenyl]pyrimidin-4-one

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-4-8-14(11-13)22-15(23)9-10-21-16(22)12-5-2-1-3-6-12/h1-11H

InChI Key

UTWGIWKDIZEVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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